molecular formula C13H19F3N2 B15269449 Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine

Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine

Cat. No.: B15269449
M. Wt: 260.30 g/mol
InChI Key: VOELOYNDQAIWOE-UHFFFAOYSA-N
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Description

Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine is an organic compound with the molecular formula C13H19F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine typically involves the reaction of 3-(trifluoromethyl)aniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-3-(trifluoromethyl)benzylamine
  • N,N-Diethyl-2-(trifluoromethyl)benzylamine
  • N,N-Diethyl-4-(trifluoromethyl)benzylamine

Uniqueness

Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This positioning can lead to different interaction profiles with molecular targets compared to its analogs .

Properties

Molecular Formula

C13H19F3N2

Molecular Weight

260.30 g/mol

IUPAC Name

N',N'-diethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C13H19F3N2/c1-3-18(4-2)9-8-17-12-7-5-6-11(10-12)13(14,15)16/h5-7,10,17H,3-4,8-9H2,1-2H3

InChI Key

VOELOYNDQAIWOE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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